D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester

Descripción general

Descripción

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is a heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity . It is also known as DMNPE-caged Luciferin . It can cross cell membranes efficiently and requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm .

Synthesis Analysis

Once inside the cells, the ester is continuously hydrolyzed to a supply of D-luciferin . Alternatively, a burst of D-luciferin is generated by UV photolysis .Molecular Structure Analysis

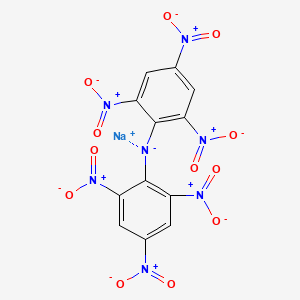

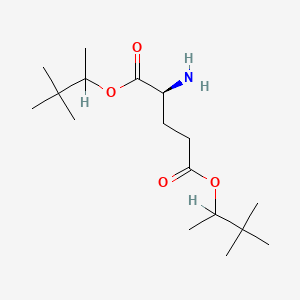

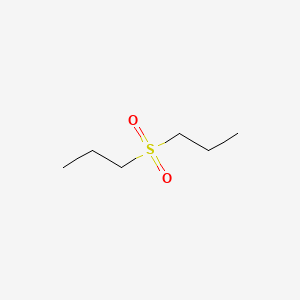

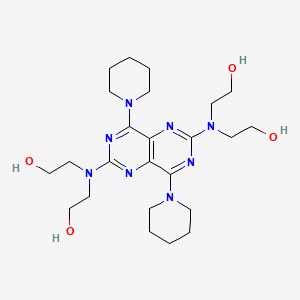

The molecular formula of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is C21H19N3O7S2 . The exact mass is 489.07 and the molecular weight is 489.510 .Chemical Reactions Analysis

The ester is continuously hydrolyzed to a supply of D-luciferin once inside the cells . Alternatively, a burst of D-luciferin is generated by UV photolysis .Physical And Chemical Properties Analysis

The compound is a light yellow solid . It is soluble in DMSO . The elemental analysis shows that it contains C, 51.53; H, 3.91; N, 8.58; O, 22.88; S, 13.10 .Aplicaciones Científicas De Investigación

In Vivo Imaging

This compound is a common bioluminescent reporter used for in vivo imaging . It is a substrate for the Firefly luciferase enzyme, which utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen . This emission shifts to red light in vivo at 37°C .

Study of Intracellular Activities

DMNPE-caged luciferin, a form of this compound, crosses cell membranes easily and can be used to study intracellular activities . It can be used to follow changes in gene expression in live cells .

Biotechnology Applications

Luciferin is a common reagent used throughout the Biotechnology field . It is particularly useful for in vivo imaging .

Disease Monitoring

Luciferase-labeled tumor cells, stem cells, or infectious diseases are often inoculated into research animals such as rats or mice for investigation . The injection of Luciferin allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in these model systems through Bioluminescence Imaging (BLI) .

Reporter Gene Assays

A luciferase-tagged gene is used as a marker in recombinant techniques . This allows for the detection and quantification of the expression of other genes.

ATP Assays

Luciferase catalyzes ATP . Therefore, this compound can be used in ATP assays to measure the level of ATP in various biological systems.

Pyrosequencing

This compound is used in pyrosequencing, a method of DNA sequencing (determining the order of nucleotides in DNA) .

Cell-Membrane Permeable Compound

Being a cell-membrane permeable compound, it can be used to measure intracellular functions since it readily crosses cell membranes .

Mecanismo De Acción

Target of Action

The primary target of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, also known as DMNPE-caged Luciferin, is the enzyme luciferase . Luciferase is a bioluminescent enzyme that oxidizes luciferin, its natural ligand .

Mode of Action

DMNPE-caged Luciferin is a cell-membrane permeable compound . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This release of active luciferin inside the cell allows for the interaction with its primary target, luciferase .

Biochemical Pathways

The interaction between luciferin and luciferase results in the oxidation of luciferin, a process that emits energy in the form of light . This light emission is a result of the luciferase-catalyzed reaction, which requires ATP and Mg2+ as co-factors . The emitted light has a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .

Pharmacokinetics

DMNPE-caged Luciferin is soluble in DMSO or DMF . It readily crosses cell membranes, making it efficient for use in intracellular studies . Once inside the cell, the ester is continuously hydrolyzed to a supply of D-Luciferin .

Result of Action

The result of the action of DMNPE-caged Luciferin is the emission of light due to the oxidation of luciferin by luciferase . This light emission makes it easier to follow changes in gene expression in live cells .

Action Environment

The action of DMNPE-caged Luciferin is influenced by environmental factors such as temperature and the presence of oxygen . The light emission from the luciferase-catalyzed reaction shifts to red light in vivo at 37°C . The presence of oxygen is also necessary for the yellow-green emission .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420721 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223920-67-0 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.